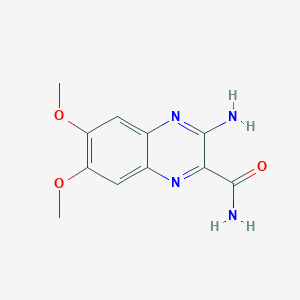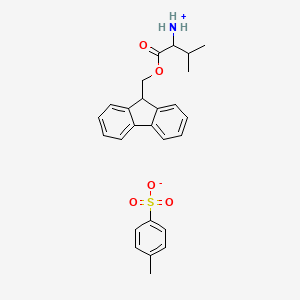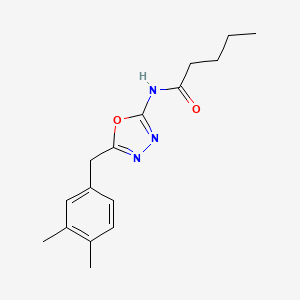![molecular formula C14H26O2 B14129233 10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne CAS No. 88785-36-8](/img/structure/B14129233.png)
10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne is an organic compound with a unique structure that combines an alkyne group with an ether linkage. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne typically involves the reaction of a terminal alkyne with an appropriate ether derivative. One common method is the alkylation of a terminal alkyne with 2-methoxypropan-2-yl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by nucleophilic substitution with the ether derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The ether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Strong nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new ether derivatives or amines.
Aplicaciones Científicas De Investigación
10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne involves its interaction with molecular targets through its alkyne and ether functional groups. The alkyne group can participate in cycloaddition reactions, while the ether linkage can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways and molecular targets, making the compound useful in different applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(2-Methoxypropan-2-yl)oxy]dec-1-yne
- 2-[(2-Methoxypropan-2-yl)oxy]dec-1-yne
Uniqueness
10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne is unique due to its specific positioning of the alkyne and ether groups, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specialized applications where specific reactivity is required.
Propiedades
Número CAS |
88785-36-8 |
|---|---|
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
10-(2-methoxypropan-2-yloxy)dec-1-yne |
InChI |
InChI=1S/C14H26O2/c1-5-6-7-8-9-10-11-12-13-16-14(2,3)15-4/h1H,6-13H2,2-4H3 |
Clave InChI |
UCECIBIOOVPMKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(OC)OCCCCCCCCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


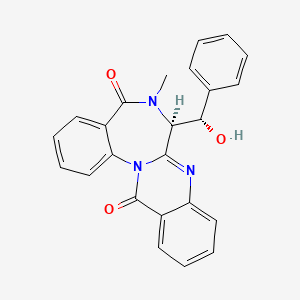
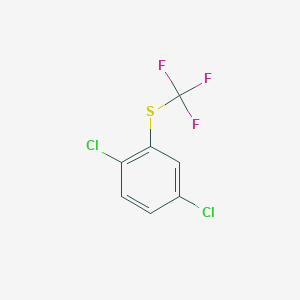
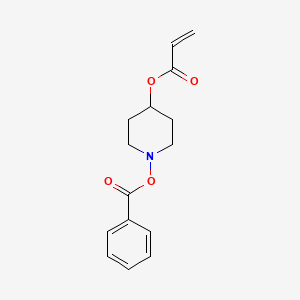
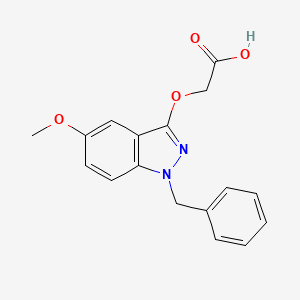
![N-hydroxy-4-[4-(4-hydroxybut-2-ynoxy)phenyl]sulfonyl-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B14129185.png)
![N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14129186.png)
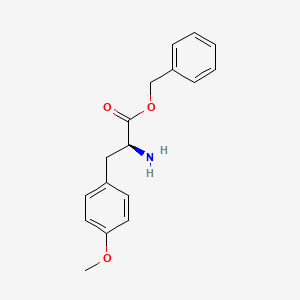
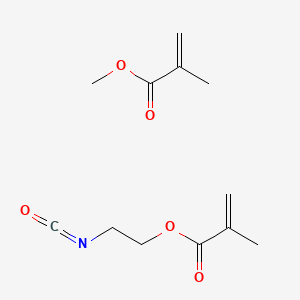
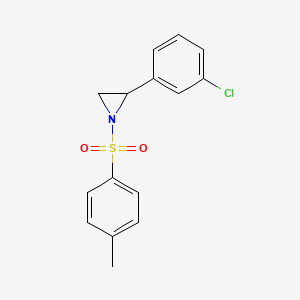
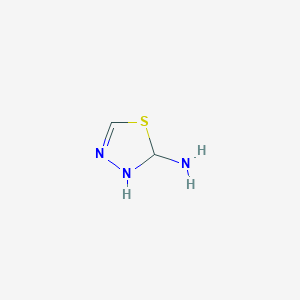
![Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate](/img/structure/B14129234.png)
